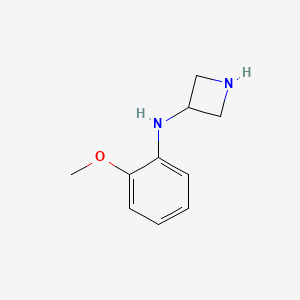

Azetidin-3-yl-(2-methoxy-phenyl-amine)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)azetidin-3-amine |

InChI |

InChI=1S/C10H14N2O/c1-13-10-5-3-2-4-9(10)12-8-6-11-7-8/h2-5,8,11-12H,6-7H2,1H3 |

InChI Key |

IWASJGZKWIBXJB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for Azetidin 3 Yl 2 Methoxy Phenyl Amine and Its Derivatives

Historical Context of Azetidine (B1206935) Ring Formation Relevant to Substituted Amines

The construction of the azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, has historically presented a synthetic challenge due to inherent ring strain. rsc.org Early methods for azetidine synthesis often involved intramolecular cyclization reactions. A common and enduring strategy is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group on a γ-carbon. frontiersin.orgmagtech.com.cn This approach typically utilizes precursors such as γ-haloamines or γ-amino alcohols that have been activated with a leaving group (e.g., mesylate or tosylate).

Another historically significant approach is the [2+2] cycloaddition reaction. The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, represents a direct method to form the azetidine ring. researchgate.netrsc.org However, its application has faced limitations, including challenges with reaction efficiency and stereocontrol. researchgate.net The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one), is a widely recognized method. mdpi.comresearchgate.net Subsequent reduction of the β-lactam provides access to the corresponding azetidine. magtech.com.cn

Over the years, the development of new catalysts and reagents has expanded the toolbox for azetidine synthesis. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful method for constructing the azetidine ring from readily available amine precursors. rsc.org These historical foundations have paved the way for the more targeted and stereoselective synthetic strategies discussed in the following sections.

Targeted Synthetic Strategies for Azetidin-3-yl-(2-methoxy-phenyl-amine)

The synthesis of the specific target molecule, Azetidin-3-yl-(2-methoxy-phenyl-amine), requires a multi-step approach that involves the formation of the core azetidine ring, the introduction of the amine functionality at the 3-position, and finally, the regioselective attachment of the 2-methoxyphenyl group.

Construction of the Azetidine Core via Cycloaddition Reactions

Cycloaddition reactions offer a convergent approach to the azetidine core. The Staudinger ketene-imine cycloaddition is a classic example, leading to the formation of a β-lactam intermediate. mdpi.com The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the nature of the reactants. mdpi.com For instance, the reaction of a ketene with an imine can proceed through a zwitterionic intermediate, and the subsequent electrocyclization determines the final stereochemical outcome. mdpi.com

More recent developments include visible-light-promoted aza-Paternò-Büchi reactions, which utilize an Ir(III) photocatalyst to facilitate the [2+2] cycloaddition of oximes with alkenes, providing a route to functionalized azetidines. rsc.orgresearchgate.net These photochemical methods can offer advantages in terms of mild reaction conditions.

Another powerful cycloaddition strategy is the amine-catalyzed reaction of allenoates and imines, which can provide substituted azetidines. magtech.com.cn Additionally, ring expansion of three-membered heterocycles, such as aziridines, can also be employed to construct the azetidine ring. magtech.com.cn

Introduction of the Azetidin-3-amine (B9764) Moiety

The introduction of an amine group at the 3-position of the azetidine ring is a crucial step. One common strategy involves the use of a precursor that already contains a nitrogen functionality that can be converted to an amine. For example, a 3-azidoazetidine derivative can be readily reduced to the corresponding 3-aminoazetidine.

Alternatively, a direct nucleophilic substitution on a 3-functionalized azetidine can be employed. Starting from a protected 3-hydroxyazetidine, the hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate). Subsequent reaction with a nitrogen nucleophile, such as sodium azide (B81097) followed by reduction, or directly with a protected amine equivalent, can furnish the desired 3-aminoazetidine. google.com A straightforward, single-step synthesis of azetidine-3-amines from a commercially available, bench-stable material has also been reported, offering a more direct route. nih.gov

The aza-Michael addition of amines to azetidin-3-ylidene derivatives is another effective method for introducing the 3-amino moiety. For instance, the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, catalyzed by DBU, provides functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov

Regioselective Introduction of the 2-Methoxyphenyl Group

With the azetidin-3-amine core in hand, the final key step is the regioselective introduction of the 2-methoxyphenyl group onto the nitrogen atom of the 3-amino substituent. This can be achieved through several standard N-arylation methods.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction would involve coupling the 3-aminoazetidine derivative with a 2-methoxyphenyl halide (e.g., 2-bromoanisole (B166433) or 2-iodoanisole) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is known for its broad substrate scope and functional group tolerance.

Another approach is the nucleophilic aromatic substitution (SNAr) reaction. This would require an activated 2-methoxyphenyl electrophile, such as 1-fluoro-2-methoxy-nitrobenzene. The electron-withdrawing nitro group facilitates the nucleophilic attack by the azetidin-3-amine. Subsequent reduction of the nitro group would be necessary to obtain the target compound.

Optimization of Reaction Conditions and Reaction Efficiency

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of Azetidin-3-yl-(2-methoxy-phenyl-amine). Key parameters to consider include the choice of solvent, temperature, catalyst, and base.

For the azetidine ring formation via intramolecular cyclization, the choice of the leaving group and the base is crucial. In a study on the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (B1671644) (DCE) as a solvent at reflux was found to be optimal, affording the azetidine in high yield. frontiersin.orgnih.gov The catalyst loading can also be optimized; for example, 5 mol% of La(OTf)3 was identified as the optimal amount in this specific reaction. frontiersin.orgnih.gov

In the context of N-arylation reactions, such as the Buchwald-Hartwig amination, screening of different palladium catalysts, phosphine ligands, and bases is essential. The reaction temperature and time also play a significant role in maximizing the yield and minimizing side reactions. For instance, in a copper-catalyzed photoredox cyclization to form azetidines, the reaction time and the nature of the protecting group on the nitrogen were found to influence the reaction efficiency. nih.gov

Below is a table summarizing the optimization of conditions for a La(OTf)3-catalyzed azetidine formation.

| Entry | Acid (mol%) | Solvent | Yield of 2aa (%) | Ratio (2aa:3aa) |

|---|---|---|---|---|

| 1 | La(OTf)3 (5) | DCE | 81 | >20:1 |

| 2 | La(OTf)3 (5) | PhH | 75 | 10:1 |

| 3 | Sc(OTf)3 (5) | DCE | 78 | >20:1 |

| 4 | Yb(OTf)3 (5) | DCE | 79 | >20:1 |

| 5 | Cu(OTf)2 (5) | DCE | 55 | >20:1 |

| 6 | Zn(OTf)2 (5) | DCE | 41 | >20:1 |

| 7 | Ni(ClO4)2·6H2O (5) | DCE | Low Yield | - |

| 8 | TfOH (5) | DCE | Low Yield | - |

| 9 | None | DCE | No Reaction | - |

Stereoselective Synthetic Approaches to Azetidin-3-yl-(2-methoxy-phenyl-amine)

Controlling the stereochemistry during the synthesis of substituted azetidines is of paramount importance, particularly for applications in medicinal chemistry. Several stereoselective approaches can be envisioned for the synthesis of enantiomerically enriched Azetidin-3-yl-(2-methoxy-phenyl-amine).

One strategy involves the use of a chiral starting material. For example, the synthesis can commence from a chiral amino acid, which can be converted to a chiral γ-amino alcohol precursor for subsequent intramolecular cyclization. This approach effectively transfers the chirality of the starting material to the final azetidine product.

Asymmetric catalysis provides a more elegant and efficient route to chiral azetidines. For instance, the copper-catalyzed asymmetric boryl allylation of azetines allows for the enantioselective synthesis of 2,3-disubstituted azetidines. nih.gov This method introduces two new stereogenic centers with high diastereo- and enantioselectivity. nih.gov Subsequent functional group transformations of the boryl and allyl groups could lead to the desired 3-aminoazetidine derivative.

The use of chiral catalysts in cycloaddition reactions can also induce stereoselectivity. For example, chiral copper(I) complexes have been used in asymmetric [3+1]-cycloadditions to produce chiral azetines, which can then be hydrogenated to the corresponding azetidines with high stereocontrol. researchgate.net

Furthermore, enzymatic resolutions can be employed to separate enantiomers of a racemic azetidine intermediate. This method relies on the ability of an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Divergent Synthesis Strategies for Azetidin-3-yl-(2-methoxy-phenyl-amine) Analogues and Scaffolds

The azetidine ring is a valuable scaffold in medicinal chemistry, and the specific substitution pattern of Azetidin-3-yl-(2-methoxy-phenyl-amine) provides a key starting point for chemical exploration. Divergent synthesis strategies leverage the core structure's reactive sites to generate a wide array of analogues and novel molecular scaffolds. These approaches typically focus on modifications at the azetidine nitrogen (N-1), the 3-position substituent, or through elaboration of the ring system itself to create more complex fused, bridged, or spirocyclic architectures. researchgate.net

A common theme in these strategies is the use of a versatile, densely functionalized azetidine intermediate that can be selectively manipulated. researchgate.net The development of these methodologies allows for the systematic exploration of the chemical space around the core molecule, facilitating the optimization of its properties.

Functionalization of the Azetidine N-1 Position

The secondary amine at the N-1 position of the azetidine ring is a primary site for introducing molecular diversity. Standard synthetic transformations such as N-alkylation and N-arylation are commonly employed to append a variety of functional groups and structural motifs.

N-Alkylation and N-Arylation: Palladium-catalyzed cross-coupling reactions are effective for the N-arylation of azetidines with a range of aryl or heteroaryl bromides. researchgate.net This method allows for the direct installation of diverse aromatic systems onto the azetidine core. Similarly, N-alkylation can be achieved with various alkyl halides. A particularly useful strategy involves the N-alkylation with allyl bromide. nih.gov The resulting N-allyl azetidine serves as a versatile intermediate for further transformations, such as ring-closing metathesis. nih.gov

Late-Stage Modification: The 3-aminoazetidine (3-AAz) unit allows for late-stage modifications. researchgate.net By employing an appropriate protecting group strategy (e.g., Boc protection), the N-1 position can be reserved for functionalization at a later step in the synthesis. This involves chemoselective deprotection followed by substitution, enabling the introduction of sensitive or complex moieties after the core scaffold has been assembled. researchgate.net

Table 1: Examples of N-1 Position Functionalization Strategies

| Starting Material Core | Reaction Type | Key Reagents/Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| 3-Aminoazetidine Derivative | N-Arylation | Aryl Bromide, Palladium Catalyst | N-Aryl-3-aminoazetidine Analogue | researchgate.net |

| 3-Aminoazetidine Derivative | N-Alkylation | Allyl Bromide | N-Allyl-3-aminoazetidine Intermediate | nih.gov |

| N-Boc-3-aminoazetidine | Deprotection & Substitution | 1. TFA or HCl 2. Electrophile (e.g., R-X) | N-Substituted-3-aminoazetidine | researchgate.net |

Diversification via a Common Precursor: The Aza-Michael Addition

A powerful divergent strategy for creating analogues modified at and around the C-3 position begins with a common precursor, N-Boc-azetidin-3-one. mdpi.comnih.gov This approach allows for the introduction of a vast number of substituents at the 3-position through a key intermediate.

The synthesis begins with a Horner-Wadsworth-Emmons (HWE) reaction on N-Boc-azetidin-3-one to produce tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. mdpi.comnih.gov This α,β-unsaturated ester is an excellent Michael acceptor. In the presence of a base like DBU, it readily undergoes an aza-Michael addition reaction with a wide range of nitrogen-based nucleophiles, including primary and secondary amines, and various N-heterocycles. mdpi.comnih.govresearchgate.net This reaction efficiently generates a library of functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov

Furthermore, if the added nucleophile contains an additional functional handle, such as a bromo-substituted pyrazole (B372694) ring, subsequent diversification can be achieved. For instance, a Suzuki-Miyaura cross-coupling reaction can be performed on the brominated hybrid to introduce new aryl or heteroaryl groups, further expanding the library of accessible analogues. mdpi.comresearchgate.net

Table 2: Diversification of the C-3 Position via Aza-Michael Addition

| Key Intermediate | Nucleophile | Reaction | Product Class | Reference |

|---|---|---|---|---|

| (N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine (B122466) | Aza-Michael Addition | 3-(Pyrrolidin-1-yl)azetidine Derivative | nih.gov |

| (N-Boc-azetidin-3-ylidene)acetate | Piperidine | Aza-Michael Addition | 3-(Piperidin-1-yl)azetidine Derivative | nih.gov |

| (N-Boc-azetidin-3-ylidene)acetate | Pyrazole | Aza-Michael Addition | 3-(Pyrazol-1-yl)azetidine Derivative | mdpi.com |

| (N-Boc-azetidin-3-ylidene)acetate | 3-(3-Trifluoromethyl)-1H-pyrazole | Aza-Michael Addition | 3-(3-(Trifluoromethyl)pyrazol-1-yl)azetidine Derivative | mdpi.com |

Elaboration into Novel Scaffolds

Beyond simple substitution, the azetidine core can serve as a foundation for constructing more complex molecular architectures, including fused and spirocyclic ring systems. researchgate.net These strategies significantly alter the three-dimensional shape of the parent molecule, providing access to novel regions of chemical space.

Fused Ring Systems: One effective method for creating fused bicyclic systems is through ring-closing metathesis (RCM). nih.gov Starting with an N-1 functionalized azetidine bearing an allyl group, a second olefin-containing chain can be attached elsewhere on the molecule. Treatment with a Grubbs catalyst then effects the formation of a larger ring fused to the azetidine core. For example, an N-allyl azetidine can be further functionalized to introduce another terminal alkene, which upon RCM can yield an azetidine-fused 8-membered ring system. nih.gov

Spirocyclic Scaffolds: The synthesis of spirocyclic azetidines can be achieved from appropriately substituted precursors. nih.gov For instance, an azetidine bearing a nitrile group can be metalated with a strong base like lithium tetramethylpiperidide (LiTMP). researchgate.netnih.gov The resulting anion can then react intramolecularly with an electrophilic tether attached to another position on the ring, leading to the formation of a new ring spiro-fused to the azetidine. This approach provides access to novel spirocyclic frameworks derived from the original azetidine core. nih.gov

Table 3: Synthesis of Advanced Scaffolds from Azetidine Intermediates

| Starting Azetidine Type | Key Reaction | Catalyst/Reagent | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Di-olefinic Azetidine Derivative | Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Fused Bicyclic Azetidine | nih.gov |

| Aminonitrile-substituted Azetidine | Intramolecular Cyclization | Lithium Tetramethylpiperidide (LiTMP) | Spirocyclic Azetidine | researchgate.netnih.gov |

Advanced Structural Elucidation and Conformational Analysis of Azetidin 3 Yl 2 Methoxy Phenyl Amine

Spectroscopic Characterization Techniques for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, 15N NMR)

No published studies detailing the 1H, 13C, or 15N NMR spectra for Azetidin-3-yl-(2-methoxy-phenyl-amine) are available. Consequently, an analysis of chemical shifts, coupling constants, and correlations from advanced 2D NMR techniques such as COSY, HSQC, and HMBC, which would be essential for unambiguous structural assignment, cannot be performed.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

There is no accessible HRMS data to confirm the elemental composition and precise molecular mass of Azetidin-3-yl-(2-methoxy-phenyl-amine). This technique is crucial for verifying the molecular formula by providing a highly accurate mass measurement.

X-ray Crystallography for Determination of Absolute Configuration and Conformation

A crystallographic structure for Azetidin-3-yl-(2-methoxy-phenyl-amine) has not been deposited in any public crystallographic databases. As a result, critical information regarding its solid-state conformation, absolute configuration, bond lengths, bond angles, and crystal packing arrangement is unknown.

Analysis of Intramolecular Interactions and Supramolecular Assembly

Without crystallographic or advanced spectroscopic data, a discussion on the specific intramolecular forces, such as hydrogen bonding or steric interactions, that dictate the compound's preferred conformation is purely speculative. Similarly, an analysis of how these molecules might self-assemble into larger supramolecular structures in the solid state is not possible.

Computational and Theoretical Investigations of Azetidin 3 Yl 2 Methoxy Phenyl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the reactivity of molecules. For Azetidin-3-yl-(2-methoxy-phenyl-amine), these calculations reveal the distribution of electrons and identify regions susceptible to chemical reactions.

Detailed studies using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to optimize the molecular geometry and compute key electronic descriptors. nih.govresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For Azetidin-3-yl-(2-methoxy-phenyl-amine), the MEP would likely show negative potential (red/yellow regions) around the nitrogen and oxygen atoms, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the amine hydrogen, highlighting its role as a potential hydrogen bond donor.

Mulliken atomic charges quantify the charge distribution on each atom, offering further insight into reactive sites. researchgate.net For instance, the nitrogen atom of the azetidine (B1206935) ring and the amine linkage are expected to carry negative charges, confirming their nucleophilic character.

Table 1: Calculated Electronic Properties of Azetidin-3-yl-(2-methoxy-phenyl-amine)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -0.9 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 D | Molecular polarity |

Molecular Dynamics Simulations for Conformational Dynamics and Flexibility

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. nih.gov For Azetidin-3-yl-(2-methoxy-phenyl-amine), MD simulations can reveal its conformational dynamics, flexibility, and interactions with a solvent environment, which are critical for its biological activity and physical properties.

Simulations would typically be performed over several nanoseconds in a solvent box (e.g., water) to mimic physiological conditions. The analysis of the simulation trajectory provides information on the accessible conformations of the molecule. Key aspects to investigate include the puckering of the strained four-membered azetidine ring and the rotational freedom around the C-N bond connecting the azetidine ring to the 2-methoxyphenylamine moiety. mdpi.com

The flexibility of the molecule can be quantified by calculating the Root Mean Square Fluctuation (RMSF) of each atom around its average position. Higher RMSF values for the methoxy (B1213986) group and the phenyl ring would indicate greater flexibility in these regions compared to the more constrained azetidine ring. The conformational landscape can be explored by analyzing dihedral angles over time, which can reveal preferred orientations of the substituents. osti.gov Such studies are essential for understanding how the molecule might adapt its shape to fit into a biological target's binding site. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulation

| Parameter | Typical Finding | Implication |

|---|---|---|

| Azetidine Ring Puckering | Exhibits dynamic puckering between conformations | Inherent strain and flexibility of the 4-membered ring |

| C-N Bond Rotation (Azetidine-Amine) | Shows multiple stable rotamers | Conformational diversity for receptor binding |

| Solvent Accessible Surface Area (SASA) | Polar groups (N, O) have high SASA | Potential for hydrogen bonding with solvent or receptors |

Mechanistic Studies of Synthetic Pathways and Transformation Processes

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and potential byproducts. For Azetidin-3-yl-(2-methoxy-phenyl-amine), theoretical studies can help optimize synthetic routes and understand its transformation processes.

One common synthetic route to 3-aminoazetidines involves the nucleophilic substitution of a leaving group at the 3-position of an azetidine ring with an amine. chemrxiv.org Quantum chemical calculations can model this SN2 reaction between a precursor like 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) and 2-methoxyaniline. By calculating the energy profile of the reaction pathway, including the transition state, chemists can predict the reaction's feasibility and activation energy. nih.gov

Another plausible route is the reductive amination of an azetidin-3-one (B1332698) precursor with 2-methoxyaniline. nih.gov Computational models can investigate the mechanism, starting from the formation of the hemiaminal intermediate, its dehydration to an enamine or iminium ion, and the final reduction step. These studies can help in selecting appropriate reagents and reaction conditions to maximize the yield of the desired product.

Computational Prediction of Molecular Interactions with Biological Macromolecules

To explore the potential of Azetidin-3-yl-(2-methoxy-phenyl-amine) as a therapeutic agent, computational methods like molecular docking and MD simulations are used to predict its binding to biological targets such as enzymes or receptors. mdpi.com

Molecular docking is a technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand in the binding site and calculating a docking score, which estimates the binding affinity. For Azetidin-3-yl-(2-methoxy-phenyl-amine), a docking study against a relevant target (e.g., a protein kinase) would identify the most stable binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. mdpi.com For instance, the amine group could act as a hydrogen bond donor, the azetidine nitrogen as an acceptor, and the phenyl ring could engage in hydrophobic or stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site. mdpi.com

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to obtain a more accurate estimation of the binding free energy. mdpi.com These simulations provide a dynamic view of the interaction, revealing how the ligand and protein adapt to each other.

Table 3: Illustrative Molecular Docking Results with a Hypothetical Kinase Target

| Parameter | Result | Interacting Residue(s) |

|---|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol | Overall predicted binding strength |

| Hydrogen Bonds | Amine N-H with Asp145; Azetidine N with Ser88 | Key anchoring interactions |

| Hydrophobic Interactions | Phenyl ring with Leu25, Val33 | Contribution to binding specificity |

| π-π Stacking | Phenyl ring with Phe80 | Favorable aromatic interaction |

Chemical Reactivity and Transformation Pathways of Azetidin 3 Yl 2 Methoxy Phenyl Amine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain inherent in the four-membered azetidine heterocycle is a primary driver of its reactivity. nih.govacs.org This strain can be relieved through ring-opening reactions, which can be initiated under various conditions, particularly with acid catalysis or nucleophilic attack. nih.govmagtech.com.cn For N-aryl azetidines, these reactions often involve the cleavage of the C-N bonds of the ring.

Under acidic conditions, the reaction pathway typically begins with the protonation of the azetidine nitrogen. This activation facilitates nucleophilic attack at one of the ring carbons, leading to the scission of a carbon-nitrogen bond. nih.gov The regioselectivity of the attack is governed by both electronic and steric factors of the substituents on the ring. magtech.com.cn In the case of Azetidin-3-yl-(2-methoxy-phenyl-amine), the secondary amine attached to the aromatic ring is also basic and could be protonated, but the azetidine nitrogen remains a likely site for activation leading to ring-opening.

Nucleophilic ring-opening reactions represent a major class of transformations for azetidines. magtech.com.cn The reaction can be intermolecular, using external nucleophiles, or intramolecular, where a nucleophilic group within the molecule attacks the azetidine ring. nih.govnih.gov For instance, N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.govnih.gov While the subject compound lacks such a group, this highlights the susceptibility of the ring to internal nucleophiles. The use of Lewis acids can also promote ring-opening by coordinating to the nitrogen atom, further activating the ring toward nucleophilic attack. magtech.com.cn

The table below outlines potential ring-opening reactions based on known azetidine chemistry.

| Reaction Type | Reagents/Conditions | Potential Product(s) | Reference(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 3-amino-1-(2-methoxyphenylamino)propan-2-ol | nih.gov |

| Nucleophilic Opening with Thiol | RSH, Lewis Acid (e.g., BF₃·OEt₂) | 2-amino-1-(2-methoxyphenylamino)-3-(alkylthio)propane | magtech.com.cn |

| Reductive Ring Opening | H₂, Pd/C or LiAlH₄ | N¹-(2-methoxyphenyl)propane-1,3-diamine | magtech.com.cn |

| Intramolecular Decomposition (Hypothetical) | Acidic pH (if a nucleophilic substituent is present) | Piperazine derivative (via intramolecular attack) | nih.govnih.gov |

Functional Group Interconversions on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl moiety offers multiple sites for chemical modification, primarily through reactions involving the methoxy (B1213986) group and electrophilic substitution on the aromatic ring.

A principal transformation for the methoxy group is O-demethylation to yield a phenol. nih.gov This reaction is typically achieved under harsh conditions using strong Lewis acids like boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃), or strong Brønsted acids such as hydrobromic acid (HBr). chem-station.com The choice of reagent is critical to avoid undesired side reactions on the azetidine ring. For example, BBr₃ is highly effective but must be used at low temperatures to maintain selectivity. chem-station.com

The aromatic ring itself is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the ortho-methoxy group and the secondary amino group attached at position 1. wikipedia.orglibretexts.org Both are powerful activating, ortho-para directing groups. libretexts.org Given their positions, they synergistically activate the carbons para to the methoxy group (position 5) and para to the amino group (position 4), as well as the carbon ortho to both (position 6). Steric hindrance may influence the final regiochemical outcome, but positions 4 and 6 are expected to be highly reactive. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. wikipedia.org

Furthermore, the secondary amine connecting the two rings can react with nitrous acid (generated in situ from NaNO₂) to form an N-nitrosamine, a characteristic reaction of secondary amines. chemistrysteps.com

| Reaction Type | Reagents/Conditions | Expected Product(s) | Reference(s) |

| O-Demethylation | BBr₃ in CH₂Cl₂, low temp | 2-(Azetidin-3-ylamino)phenol | chem-station.com |

| Aromatic Nitration | HNO₃, H₂SO₄ | 4-Nitro- and/or 6-nitro-azetidin-3-yl-(2-methoxy-phenyl-amine) | wikipedia.org |

| Aromatic Bromination | Br₂, FeBr₃ | 4-Bromo- and/or 6-bromo-azetidin-3-yl-(2-methoxy-phenyl-amine) | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl- and/or 6-acyl-azetidin-3-yl-(2-methoxy-phenyl-amine) | wikipedia.org |

| N-Nitrosation | NaNO₂, HCl (aq) | N-Nitroso-azetidin-3-yl-(2-methoxy-phenyl-amine) | chemistrysteps.com |

Derivatization Strategies for Structural Diversification of Azetidin-3-yl-(2-methoxy-phenyl-amine)

The structural diversification of Azetidin-3-yl-(2-methoxy-phenyl-amine) can be readily achieved by targeting its reactive functional groups. The secondary amine is a primary site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation, N-acylation, or N-sulfonylation reactions. chemrxiv.org

N-acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. These transformations can significantly alter the electronic properties and steric profile of the molecule. N-alkylation can be accomplished using alkyl halides, though care must be taken to control the degree of alkylation.

As discussed in the previous section, the activated aromatic ring is another key handle for diversification. Electrophilic aromatic substitution reactions can be used to install various functional groups (e.g., nitro, halo, acyl) at the ortho and para positions relative to the existing substituents, leading to a diverse library of analogs. wikipedia.orglibretexts.org The synthesis of various azetidine-3-amines has been demonstrated by the displacement of a leaving group at the 3-position with different amines, showcasing the utility of this scaffold in creating diverse structures. chemrxiv.org

| Derivatization Type | Reagents/Conditions | Product Class | Reference(s) |

| N-Acylation | Acyl chloride (RCOCl), Triethylamine | N-Acyl derivative (Amide) | nih.gov |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Pyridine | N-Sulfonyl derivative (Sulfonamide) | acs.org |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl derivative (Tertiary amine) | chemrxiv.org |

| Late-Stage Azetidinylation | (Hypothetical reverse synthesis) Precursor + 2-methoxyaniline | Azetidine-3-amine derivative | chemrxiv.org |

Exploration of Cycloaddition and Condensation Reactions Involving Azetidin-3-yl-(2-methoxy-phenyl-amine)

The functionalities within Azetidin-3-yl-(2-methoxy-phenyl-amine) can serve as precursors for cycloaddition and condensation reactions, enabling the construction of more complex polycyclic systems.

Condensation of the secondary amine with aldehydes or ketones would lead to the formation of an iminium ion. This intermediate can then participate in a variety of subsequent reactions.

For cycloaddition reactions, derivatization of the molecule is often a prerequisite. For instance, after N-sulfonylation (e.g., with tosyl chloride), the resulting N-tosylazetidine could potentially act as a formal 1,4-dipole in the presence of a Lewis acid. This would enable a formal [4+2] cycloaddition with dipolarophiles like nitriles to form six-membered rings such as tetrahydropyrimidines. acs.org

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for forming azetidines. nih.gov While the starting material is already an azetidine, a derivative could potentially participate in such a reaction. For example, if the secondary amine were converted into an imine functionality through a multi-step sequence, it could undergo an intramolecular [2+2] cycloaddition with a tethered alkene. nih.govrsc.org Furthermore, the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is a classic route to β-lactams (azetidin-2-ones). mdpi.com An imine derived from the subject compound could potentially undergo this transformation.

| Reaction Class | Precursor/Derivative | Reagents/Conditions | Potential Product Type | Reference(s) |

| Condensation | Parent compound | Aldehyde/Ketone (R₂C=O), Acid catalyst | Iminium ion intermediate | N/A |

| Formal [4+2] Cycloaddition | N-Tosyl derivative | Nitrile (R-CN), BF₃·OEt₂ | Tetrahydropyrimidine derivative | acs.org |

| Aza Paternò-Büchi [2+2] Cycloaddition | Imine derivative with a tethered alkene | Visible light, Photocatalyst | Fused bicyclic azetidine | nih.govrsc.org |

| Staudinger [2+2] Cycloaddition | Imine derivative | Ketene (generated in situ from acyl chloride + base) | Azetidin-2-one (B1220530) (β-lactam) derivative | mdpi.com |

Mechanistic Studies of Molecular Interactions in Chemical Biology

Investigations of Molecular Target Engagement and Binding Mechanisms

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, imparts significant molecular rigidity and a unique three-dimensional geometry, making it a valuable component in the design of targeted therapeutic agents. researchgate.netenamine.net Its strained ring system can influence the conformation of attached functional groups, facilitating precise interactions with biological targets such as enzymes and receptors. researchgate.net

Research into azetidine-based compounds has revealed their capacity for potent and selective target engagement. For instance, a series of azetidine-benzoxazole derivatives has been developed as potent inhibitors of the receptor tyrosine kinase MerTK, demonstrating in vivo target engagement. nih.gov In these molecules, the azetidine core helps to correctly orient the benzoxazole (B165842) moiety for optimal interaction within the kinase's active site.

Furthermore, azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). acs.org Isothermal titration calorimetry (ITC) studies have confirmed the direct, high-affinity binding of these compounds to the STAT3 protein. The binding isotherms for representative inhibitors showed dissociation constants (K D ) in the nanomolar range, indicating strong target engagement. acs.org These studies underscore the utility of the azetidine scaffold in creating compounds that can effectively bind to and modulate the function of challenging protein targets.

| Compound Class | Molecular Target | Method of Study | Key Finding |

| Azetidine-Benzoxazoles | MerTK | In vivo target engagement assays | Potent inhibition and target engagement in a murine tumor model. nih.gov |

| Azetidine Amides | STAT3 | Isothermal Titration Calorimetry (ITC) | High-affinity binding with K D values of 880 nM and 960 nM for lead compounds. acs.org |

| Azetidine Derivatives | GABA Transporters (GAT-1, GAT-3) | Radioligand binding assays | Moderate affinity for GAT-1 and GAT-3, demonstrating the scaffold's versatility. nih.gov |

Enzyme Inhibition Profiling and Mechanistic Elucidation

The unique structural and electronic properties of the azetidine ring are leveraged in the design of various enzyme inhibitors.

The most well-known class of azetidine-containing enzyme inhibitors is the β-lactam antibiotics, which feature an azetidin-2-one (B1220530) ring. mdpi.com These molecules inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are bacterial transpeptidases. mdpi.com The mechanism involves the acylation of a catalytic serine residue in the PBP active site by the strained β-lactam ring. This forms a stable, covalent acyl-enzyme complex that is slow to hydrolyze, effectively inactivating the enzyme and preventing the cross-linking of the peptidoglycan cell wall. mdpi.com While not all azetidine derivatives are β-lactams, this example illustrates how the inherent ring strain of the azetidine core can be exploited for potent, mechanism-based enzyme inhibition. Studies on non-traditional, 1,3-bridged 2-azetidinones have shown promising inhibitory activities against resistant PBPs like PBP2a of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The efficacy of β-lactam antibiotics is often compromised by β-lactamase enzymes, which hydrolyze the amide bond in the azetidinone ring. mdpi.com Consequently, there is significant interest in developing β-lactamase inhibitors. Many of these inhibitors, such as clavulanic acid and tazobactam, also contain a β-lactam or a structurally similar ring system. They function as mechanism-based inactivators, binding to the active site of the β-lactamase in a manner similar to β-lactam antibiotics. The subsequent reaction cascade, however, leads to a rearranged, irreversibly bound species that incapacitates the enzyme, thus protecting the co-administered antibiotic from degradation.

Receptor Binding Affinity and Selectivity Characterization

Azetidine-containing compounds have been extensively studied as ligands for various receptors, particularly in the central nervous system. The rigid azetidine scaffold helps to lock the molecule into a specific conformation, which can lead to high affinity and selectivity for a particular receptor subtype.

Azetidine derivatives have emerged as highly selective ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets for a range of neurological and psychiatric disorders. nih.gov A prime example is Sazetidine-A, which demonstrates remarkable selectivity for the α4β2 nAChR subtype over other nAChRs. tocris.comnih.gov

Binding studies have quantified this selectivity, revealing that the smaller azetidine ring often confers more potent binding at β2*-containing nAChRs compared to larger pyrrolidine (B122466) or bicyclic amine rings. nih.gov Sazetidine-A exhibits a very high binding affinity for rat α4β2 nAChRs and is approximately 10,000-fold and 3,500-fold selective for this subtype compared to its affinity for rat α3β4 and α7 nAChRs, respectively. nih.gov This high degree of selectivity is crucial for developing therapeutics with improved side-effect profiles. nih.gov The functional activity of these compounds can be complex, with some acting as partial agonists or even silent desensitizers depending on the specific receptor subunit stoichiometry. tocris.comnih.govresearchgate.net

| Compound | Receptor Subtype | K i (nM) | Selectivity (fold vs. α3β4) | Reference |

| Sazetidine-A | α4β2 (rat) | 0.26 | ~207 | tocris.com |

| α3β4 (rat) | 54 | - | tocris.com | |

| α4β2 (human) | 0.64 | ~81 | semanticscholar.org | |

| α3β4 (human) | 52 | - | semanticscholar.org | |

| Compound 64 | α4β2 (rat) | 1.2 | 4700 | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for Azetidin 3 Yl 2 Methoxy Phenyl Amine Analogues

Systematic Exploration of Structural Modifications on the Azetidine (B1206935) and Aryl Amine Moieties

The development of analogues based on the Azetidin-3-yl-(2-methoxy-phenyl-amine) scaffold involves methodical modifications to both the heterocyclic azetidine ring and the substituted aromatic amine. The goal is to probe the chemical space around this core structure to identify key interactions with biological targets and to optimize physicochemical properties.

Modifications on the Azetidine Moiety: The azetidine ring, while conformationally restricted, offers several points for modification. The nitrogen atom is a common site for substitution, which can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. For instance, in studies of azetidine-containing dipeptides, modifications at the N-terminus were found to be critical for anti-HCMV activity, with a benzyloxycarbonyl moiety being a key requirement. nih.gov

Furthermore, the carbon backbone of the azetidine ring can be functionalized to create more complex structures. Synthetic strategies have been developed to access a variety of fused, bridged, and spirocyclic ring systems from densely functionalized azetidine cores. nih.govresearchgate.net These modifications aim to hold appended pharmacophores in specific spatial orientations to enhance binding affinity and to explore novel chemical space. For example, creating spirocyclic azetidines has been a strategy to generate diverse compound libraries with favorable CNS properties. researchgate.net

Modifications on the Aryl Amine Moiety: The 2-methoxy-phenyl-amine portion of the molecule is a critical determinant of its interaction with target proteins. The substitution pattern on the phenyl ring plays a pivotal role in defining the compound's activity and selectivity. SAR studies on analogous phenyl-containing compounds demonstrate that both the position and the nature of the substituents are crucial.

In a series of 2,5-dimethoxyphenylpiperidines, the deletion of the 2-methoxy group resulted in a more than 500-fold drop in agonist potency at the 5-HT2A receptor, highlighting the critical role of this specific substitution. nih.gov Similarly, for azetidine-based inhibitors of the vesicular monoamine transporter 2 (VMAT2), the nature of the substituent on the phenyl rings influenced potency. Analogues with methoxy (B1213986) or methylenedioxy groups showed high potency, with Ki values in the nanomolar range. nih.gov

Systematic exploration often involves:

Varying the position of the methoxy group: Moving the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) can drastically alter the binding mode and affinity.

Replacing the methoxy group: Substituting the methoxy group with other electron-donating or electron-withdrawing groups (e.g., halogens, alkyls, trifluoromethyl) can modulate the electronic properties of the aryl ring and its interaction with the target.

Introducing additional substituents: Adding a second or third substituent to the phenyl ring can further refine the compound's profile, potentially increasing potency or improving selectivity against related targets.

Correlation of Structural Changes with Molecular Interaction Profiles and Mechanistic Outcomes

The structural modifications explored in SAR and SPR studies are directly correlated with changes in how the molecules interact with their biological targets and their resulting mechanistic outcomes. The conformationally constrained azetidine ring often serves to orient the aryl amine moiety for optimal interaction within a binding pocket.

In the context of STAT3 inhibitors, a significant advancement was achieved by replacing a proline-amide scaffold with an R-azetidine-2-carboxamide, which led to analogues with sub-micromolar potency. nih.govacs.org Further modifications, such as the introduction of specific reactive groups, resulted in compounds that could irreversibly bind to cysteine residues (Cys426 and Cys468) in the STAT3 protein, leading to potent and selective inhibition. nih.govescholarship.org This demonstrates a clear link between a structural change (introducing a warhead) and a specific mechanistic outcome (covalent, irreversible inhibition).

The following table summarizes SAR data from a series of azetidine-based VMAT2 inhibitors, illustrating how stereochemistry and aryl substitution affect binding affinity. nih.gov

| Compound | Stereochemistry | R (Aryl Substitution) | Ki (nM) for [3H]Dopamine Uptake Inhibition |

| 15c | trans | 3,4-Methylenedioxy | 31 |

| 22a | cis | Unsubstituted | 66 |

| 22b | cis | 4-Methoxy | 24 |

| 22c | cis | 3,4-Methylenedioxy | 31 |

| Lobelane | - | Unsubstituted | 45 |

This table is generated based on data from related azetidine analogues to illustrate SAR principles. nih.gov

Similarly, for a series of azetidine-based STAT3 inhibitors, the substitution on a perfluorophenyl-sulfonamide system was critical for activity. Replacing a para-fluorine with chlorine or hydrogen led to a significant loss of inhibitory potency, underscoring the sensitivity of the molecular interaction to subtle electronic changes on the aryl moiety. escholarship.org

| Compound ID | Key Structural Feature | STAT3 Inhibition (IC50) |

| H142 (5p) | para-Fluorine present | 0.46 µM |

| H186 (11a) | para-Fluorine replaced with Cl | Potency lost |

| H176 (11b) | para-Fluorine replaced with H | Potency lost |

This table is generated based on data from related azetidine analogues to illustrate SAR principles. escholarship.org

These examples clearly correlate specific structural changes—such as stereochemistry, the nature and position of aryl substituents, and the incorporation of reactive groups—with quantifiable differences in binding affinity and the mechanism of action.

Rational Design Principles for the Development of Optimized Azetidine Scaffolds

Based on extensive SAR and SPR studies, several rational design principles have emerged for the development of optimized azetidine scaffolds, particularly for complex targets like those in the CNS.

Scaffold-Based Library Design: The azetidine core is an excellent starting point for creating libraries of diverse compounds. nih.govresearchgate.net Rational design involves incorporating functional groups onto the core scaffold that allow for late-stage diversification. For example, including an aryl bromide allows for various cross-coupling reactions, while a pendant hydroxyl group can be used for further functionalization or immobilization on a solid support. nih.gov

Multiparameter Optimization (MPO) for CNS Drugs: Developing drugs for CNS targets requires balancing multiple properties, including potency, selectivity, solubility, and the ability to cross the blood-brain barrier (BBB). nih.govdundee.ac.uk MPO tools, such as the CNS MPO algorithm, can be used prospectively to score and prioritize scaffolds. This approach helps focus synthetic efforts on molecules that have a higher probability of possessing a favorable combination of CNS-relevant physicochemical and pharmacokinetic properties. nih.govresearchgate.net

Conformational Constraint: The inherent rigidity of the azetidine ring is a key design element. It reduces the entropic penalty upon binding to a target and presents substituents in well-defined vectors. The conformational restriction induced by the azetidine ring in some dipeptide derivatives was identified as a key factor influencing their biological activity. nih.gov Exploiting this feature by creating fused or spirocyclic systems can lead to highly potent and selective compounds.

Bioisosteric Replacement and Analogue Generation: The aryl amine portion of the scaffold is amenable to bioisosteric replacement. For instance, the phenyl ring can be replaced with other aromatic heterocycles to modulate properties like metabolism, solubility, and target affinity. The 2-methoxy group can be replaced by other hydrogen bond acceptors or groups with different electronic properties to fine-tune interactions within the target's binding site.

By integrating these principles, medicinal chemists can rationally design and synthesize novel Azetidin-3-yl-(2-methoxy-phenyl-amine) analogues with optimized potency, selectivity, and drug-like properties for a range of therapeutic targets.

Future Research Directions and Advanced Applications in Chemical Science

Integration of Azetidin-3-yl-(2-methoxy-phenyl-amine) into Complex Molecular Architectures

The incorporation of the azetidine (B1206935) motif is a burgeoning strategy in medicinal chemistry and materials science. chemrxiv.orgnih.gov The rigid, three-dimensional structure of the azetidine ring can enforce specific conformations upon larger molecules, which is a critical factor in designing molecules with high target affinity and selectivity. enamine.netnih.gov This conformational restriction can reduce the entropy loss upon binding to a biological target, potentially leading to higher affinity. enamine.net

Future research will likely focus on integrating Azetidin-3-yl-(2-methoxy-phenyl-amine) as a key building block in the synthesis of complex molecules. For instance, its 3-aminoazetidine structure makes it an ideal surrogate for natural amino acids in peptidomimetics. nih.govrsc.org Introducing this compound into peptide chains can induce specific turns and folds, such as γ-turns, which differ from the β-turns typically induced by proline. nih.govscite.ai This can enhance metabolic stability and proteolytic resistance in peptide-based therapeutics. nih.govresearchgate.net

Furthermore, this compound could be a valuable component in diversity-oriented synthesis (DOS) programs aimed at creating libraries of structurally diverse and complex molecules for high-throughput screening. nih.gov The defined stereochemistry and functional handles of Azetidin-3-yl-(2-methoxy-phenyl-amine) allow for its systematic incorporation into various molecular frameworks, including fused, bridged, and spirocyclic systems, to explore novel chemical space, particularly for central nervous system (CNS) drug discovery. nih.gov

Table 1: Potential Applications in Complex Molecular Design

| Application Area | Rationale for Integration | Potential Outcome |

|---|---|---|

| Peptidomimetics | Acts as a conformationally constrained amino acid surrogate. nih.govrsc.org | Enhanced metabolic stability and receptor affinity. researchgate.net |

| Medicinal Chemistry | Serves as a rigid scaffold to orient functional groups. pharmablock.comenamine.net | Improved pharmacokinetic profiles and target selectivity. chemrxiv.org |

| Diversity-Oriented Synthesis | Provides a 3D building block for creating novel molecular frameworks. nih.gov | Access to new chemical entities for drug discovery programs. |

| Materials Science | Can be incorporated into polymers to modify their physical properties. rsc.org | Development of novel polymers with controlled architectures. |

Exploration of Novel Synthetic Pathways for Enhanced Functionalization

While the direct synthesis of Azetidin-3-yl-(2-methoxy-phenyl-amine) can be achieved through methods like the nucleophilic displacement of a suitable azetidine electrophile, future research will undoubtedly pursue more advanced and versatile synthetic routes for its modification. rsc.orgnih.govacs.org The ability to perform late-stage functionalization on this core structure is highly desirable, as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Novel synthetic strategies that could be applied include:

C-H Activation: Palladium-catalyzed intramolecular C(sp3)-H amination has been used to synthesize functionalized azetidines and could be adapted for further derivatization of the azetidine core. rsc.org

Strain-Release Homologation: Reactions involving azabicyclo[1.1.0]butanes offer a modular approach to constructing substituted azetidines, which could be leveraged to build upon the Azetidin-3-yl-(2-methoxy-phenyl-amine) scaffold. rsc.orgorganic-chemistry.org

Photochemical Methods: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, provide a powerful tool for constructing azetidine rings and could be explored for novel syntheses and functionalizations. rsc.orgthescience.devmit.educhemrxiv.org

Functionalization could target several positions on the molecule: the azetidine nitrogen, the aromatic ring of the 2-methoxyphenyl group, or even the azetidine ring itself. For example, N-alkylation or N-acylation of the azetidine nitrogen is a common modification strategy. youtube.com The development of chemoselective methods to modify one part of the molecule without affecting others will be a key area of investigation.

Table 2: Advanced Synthetic Methodologies for Functionalization

| Synthetic Strategy | Description | Potential Advantage |

|---|---|---|

| Late-Stage C-H Arylation | Direct functionalization of C-H bonds on the azetidine or aryl ring. rsc.org | Allows for rapid diversification of the core structure. |

| Photocatalysis | Use of light to drive [2+2] cycloadditions or other transformations. chemrxiv.orgresearchgate.net | Access to unique and complex azetidine derivatives under mild conditions. |

| Strain-Release Reactions | Ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes. organic-chemistry.org | Modular and efficient construction of substituted azetidines. |

| Nucleophilic Ring Opening | Controlled opening of the azetidine ring to generate functionalized acyclic amines. rsc.orgiitk.ac.in | Creates valuable linear synthons for further chemical transformations. |

Application of Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is an increasingly indispensable tool for predicting the properties and reactivity of novel compounds, thereby guiding synthetic efforts. thescience.devmit.edu For Azetidin-3-yl-(2-methoxy-phenyl-amine), advanced computational modeling can be employed in several key areas.

Quantum chemical methods can be used to study the electronic structure, spectroscopic properties, and reaction mechanisms involving this molecule. researchgate.net For example, computational models can predict which substrates are likely to react successfully in photocatalytic azetidine synthesis, saving significant time and resources in the lab. thescience.devmit.edu By calculating frontier molecular orbital energies, researchers can prescreen potential reaction partners and conditions. mit.edu

Molecular docking and molecular dynamics (MD) simulations can predict how Azetidin-3-yl-(2-methoxy-phenyl-amine) and its derivatives might bind to specific biological targets, such as enzymes or receptors. researchgate.netrjptonline.org This allows for the rational design of new potential therapeutic agents. For instance, docking studies could guide the modification of the core structure to optimize interactions with a target's active site, while MD simulations can validate the stability of these interactions over time. researchgate.net

Table 3: Computational Approaches for Molecular Design

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Quantum Chemical Calculations | Predict reaction feasibility and spectroscopic properties. researchgate.net | Guidance for synthetic planning and structural confirmation. |

| Molecular Docking | Simulate the binding of the molecule to a biological target. rjptonline.org | Prediction of binding affinity and mode, guiding drug design. |

| Molecular Dynamics (MD) Simulations | Analyze the dynamic behavior and stability of molecule-target complexes. researchgate.net | Validation of docking results and assessment of complex stability. |

| ADME/Tox Prediction | In silico estimation of absorption, distribution, metabolism, excretion, and toxicity. | Early-stage filtering of candidates with poor pharmacokinetic profiles. |

Role as a Privileged Scaffold in the Development of Chemical Biology Tools

The azetidine ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. pharmablock.compharmablock.com This makes Azetidin-3-yl-(2-methoxy-phenyl-amine) an excellent starting point for the development of sophisticated chemical biology tools to probe biological systems.

One promising application is in the creation of fluorescent probes. Incorporating an azetidine moiety into fluorophore scaffolds has been shown to improve their photophysical properties, including brightness, water solubility, and cell permeability, by suppressing twisted intramolecular charge transfer (TICT). researchgate.netnih.govacs.org By attaching a fluorophore to the Azetidin-3-yl-(2-methoxy-phenyl-amine) core, researchers could develop novel probes for cellular imaging.

Furthermore, this compound could serve as a versatile linker in the design of Proteolysis Targeting Chimeras (PROTACs). The rigid azetidine structure can provide optimal spacing and orientation between the two ends of a PROTAC—one that binds to a target protein and another that recruits an E3 ligase. Azetidine sulfonyl fluorides have already been explored as motifs for creating new degrader building blocks and PROTAC linkers. nih.gov The functional handles on Azetidin-3-yl-(2-methoxy-phenyl-amine) would allow for the straightforward attachment of the necessary components for such applications.

Table 4: Applications in Chemical Biology

| Tool Type | Role of Azetidin-3-yl-(2-methoxy-phenyl-amine) | Potential Advantage |

|---|---|---|

| Fluorescent Probes | Core scaffold to improve fluorophore performance. researchgate.netnih.gov | Enhanced brightness, solubility, and permeability for cellular imaging. acs.org |

| PROTACs | Rigid linker to connect target-binding and E3 ligase-recruiting moieties. nih.gov | Optimized spatial arrangement for efficient protein degradation. |

| Tagged Molecules | Scaffold for attaching tags (e.g., biotin, dyes) for biochemical assays. nih.govresearchgate.net | Enables visualization and pull-down experiments to study molecular interactions. |

| Bioactive Scaffolds | Serves as a core for libraries of small-molecule inhibitors. acs.orgnih.gov | Facilitates the discovery of new modulators of biological pathways. |

Q & A

Q. What synthetic routes are recommended for Azetidin-3-yl-(2-methoxy-phenyl-amine) in academic research?

- Methodological Answer : Azetidin-3-yl-(2-methoxy-phenyl-amine) can be synthesized via nucleophilic substitution or reductive amination. For example, ethyl aroylacetates with methoxyphenyl substituents (e.g., 4-methoxyphenyl derivatives) are commercially available intermediates that can undergo condensation with azetidine derivatives under catalytic conditions. Reductive amination using sodium cyanoborohydride or hydrogenation over palladium catalysts may optimize yield and purity . Microwave-assisted synthesis (e.g., for phenoxazines) offers rapid cyclization and reduced side reactions, which could be adapted for azetidine ring formation .

Q. What spectroscopic and chromatographic methods are optimal for characterizing Azetidin-3-yl-(2-methoxy-phenyl-amine)?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the azetidine ring conformation and methoxyphenyl substitution patterns. Compare chemical shifts with analogous compounds (e.g., 4-methoxy-phenyl-ethylamine derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) ensures purity. Use C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : For structural elucidation, crystallize the compound and compare with reported structures (e.g., Acta Crystallographica Section E protocols) .

Q. What safety precautions are critical when handling Azetidin-3-yl-(2-methoxy-phenyl-amine) in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Label containers with CAS number and hazard warnings .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of Azetidin-3-yl-(2-methoxy-phenyl-amine)?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gaps, charge distribution, and electrostatic potential. Include exact exchange terms to improve thermochemical accuracy, as demonstrated in Becke’s hybrid functionals for similar amines. Solvent effects (e.g., PCM model) refine predictions of reactivity in polar media . Validate results against experimental UV-Vis and cyclic voltammetry data.

Q. What strategies resolve contradictions in biological activity data for Azetidin-3-yl-(2-methoxy-phenyl-amine) across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variability in assay conditions (e.g., cell lines, concentration ranges). Use statistical tools (ANOVA, t-tests) to identify outliers.

- Mechanistic Profiling : Conduct kinase inhibition or receptor-binding assays to clarify target specificity. Cross-reference with fluorinated analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to assess substituent effects .

- Quality Control : Ensure compound purity (>95% by HPLC) and validate stability under assay conditions (e.g., pH, temperature) .

Q. How can reaction conditions be optimized to improve synthetic yield and purity of Azetidin-3-yl-(2-methoxy-phenyl-amine)?

- Methodological Answer :

- Catalyst Screening : Test palladium, nickel, or copper catalysts for reductive amination. For example, Pd/C (10% w/w) in methanol under (1–3 atm) may enhance selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve azetidine ring stability, while ethanol/water mixtures reduce byproducts .

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100–150°C, 300 W) for cyclization steps, minimizing thermal degradation .

Q. How does the methoxy group influence Azetidin-3-yl-(2-methoxy-phenyl-amine)’s reactivity and biomolecular interactions?

- Methodological Answer :

- Electronic Effects : The methoxy group’s electron-donating nature increases aromatic ring electron density, enhancing π-π stacking with protein residues (e.g., in kinase binding pockets). DFT calculations quantify charge transfer .

- Steric Effects : Ortho-methoxy substituents may hinder rotation, altering binding kinetics. Compare with para-substituted analogs using molecular docking (e.g., AutoDock Vina) .

- Metabolic Stability : Evaluate O-demethylation rates via liver microsome assays. Fluorinated methoxy analogs (e.g., trifluoromethyl derivatives) may improve metabolic resistance .

Data Sources and Validation

- Spectroscopic Data : Cross-check with NIST Chemistry WebBook for IR, NMR, and MS reference data .

- Structural Databases : Use Cambridge Structural Database (CSD) entries for azetidine derivatives to validate crystallographic parameters .

- Biological Assays : Reference PubChem BioAssay data for related amines to design dose-response experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.